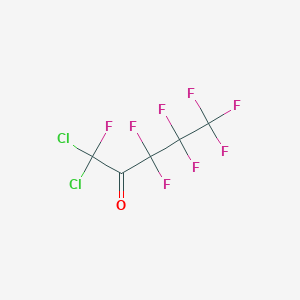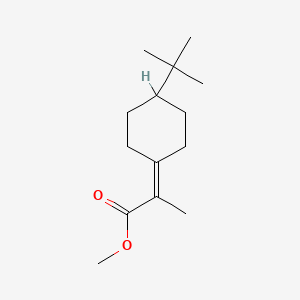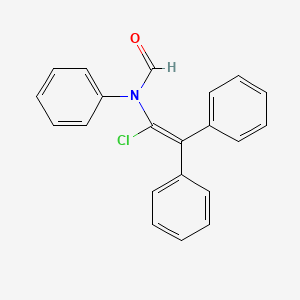
N-(1-Chloro-2,2-diphenylethenyl)-N-phenylformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Chloro-2,2-diphenylethenyl)-N-phenylformamide: is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a chloro-substituted diphenylethenyl group attached to a phenylformamide moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Chloro-2,2-diphenylethenyl)-N-phenylformamide typically involves the reaction of 1-chloro-2,2-diphenylethylene with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane or toluene, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-Chloro-2,2-diphenylethenyl)-N-phenylformamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, yielding a diphenylethylene derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced diphenylethylene derivatives, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-Chloro-2,2-diphenylethenyl)-N-phenylformamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used in biochemical assays to investigate enzyme activity and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-Chloro-2,2-diphenylethenyl)-N-phenylformamide involves its interaction with molecular targets such as enzymes or receptors. The chloro-substituted diphenylethenyl group can interact with hydrophobic pockets in proteins, while the phenylformamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2,2-diphenylethenylbenzene
- 1-(1-Chloro-2,2-diphenylethenyl)-4-methoxybenzene
- Benzene, 1-[(1-chloro-2,2-diphenylethenyl)sulfinyl]-4-methyl-
Uniqueness
N-(1-Chloro-2,2-diphenylethenyl)-N-phenylformamide is unique due to its specific combination of a chloro-substituted diphenylethenyl group and a phenylformamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be able to achieve.
Properties
CAS No. |
106086-36-6 |
|---|---|
Molecular Formula |
C21H16ClNO |
Molecular Weight |
333.8 g/mol |
IUPAC Name |
N-(1-chloro-2,2-diphenylethenyl)-N-phenylformamide |
InChI |
InChI=1S/C21H16ClNO/c22-21(23(16-24)19-14-8-3-9-15-19)20(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-16H |
InChI Key |
UYQVZMCFSLHQAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(N(C=O)C2=CC=CC=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


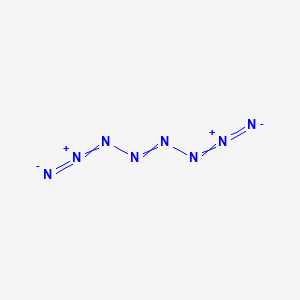
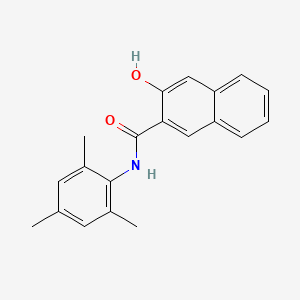
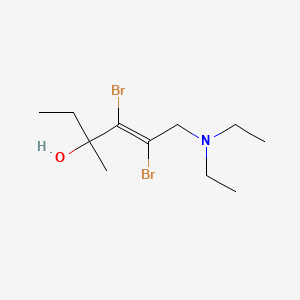
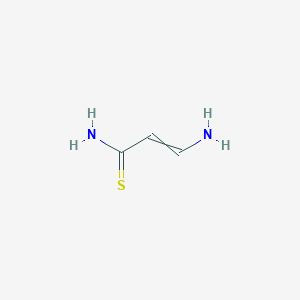
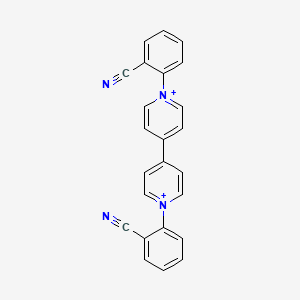
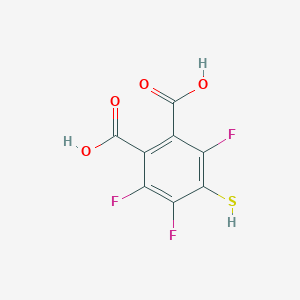
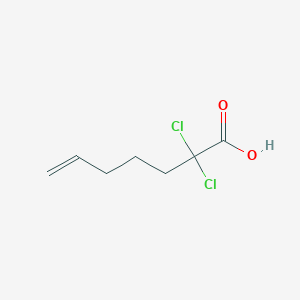
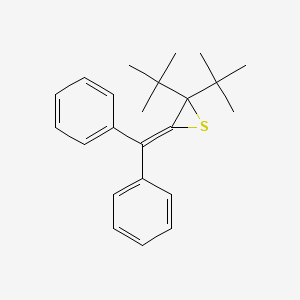
![2-Ethoxy-N-[(piperidin-1-yl)methyl]benzamide](/img/structure/B14325686.png)
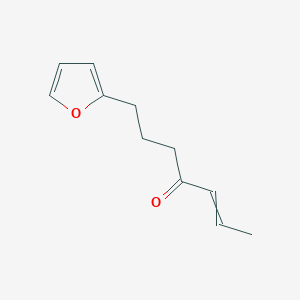
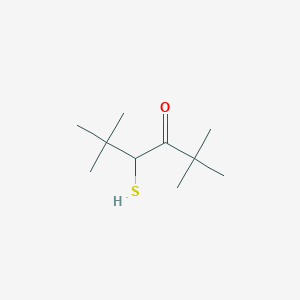
![Acetic acid, [(2-amino-4-methylpentyl)oxy]-, (S)-](/img/structure/B14325701.png)
